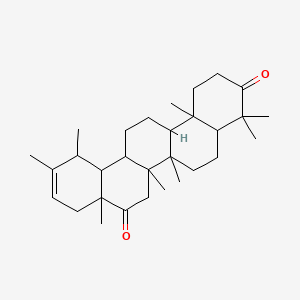
Faradione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Faradione is a compound that has garnered significant interest in recent years due to its unique properties and potential applications. It is primarily known for its role in the development of sodium-ion batteries, which are considered a promising alternative to lithium-ion batteries. This compound’s unique chemical structure and properties make it a valuable compound in various scientific and industrial fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Faradione involves several steps, each requiring specific reaction conditions. The primary synthetic route includes the following steps:
Initial Reaction: The starting materials are reacted under controlled conditions to form an intermediate compound.
Intermediate Processing: The intermediate compound undergoes further reactions, often involving catalysts and specific temperature and pressure conditions, to form this compound.
Purification: The final product is purified using techniques such as crystallization or chromatography to obtain high-purity this compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous processing techniques. The reaction conditions are optimized to maximize yield and minimize production costs. Advanced purification methods are employed to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
Faradione undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different properties.
Substitution: this compound can participate in substitution reactions where one or more atoms in its structure are replaced by other atoms or groups.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives with enhanced electrochemical properties, while reduction may produce compounds with different electronic characteristics.
Wissenschaftliche Forschungsanwendungen
Faradione has a wide range of scientific research applications, including:
Chemistry: this compound is used as a precursor in the synthesis of various chemical compounds and materials.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: this compound’s unique properties make it a candidate for drug development and therapeutic applications.
Industry: this compound is used in the development of advanced materials, particularly in the field of energy storage, where it plays a crucial role in the development of sodium-ion batteries.
Wirkmechanismus
The mechanism of action of Faradione involves its interaction with specific molecular targets and pathways. In the context of sodium-ion batteries, this compound acts as an active material that facilitates the storage and release of sodium ions during the charge and discharge cycles. The molecular structure of this compound allows it to efficiently intercalate and deintercalate sodium ions, contributing to the overall performance of the battery.
Vergleich Mit ähnlichen Verbindungen
Faradione is often compared with other compounds used in energy storage, such as lithium cobalt oxide and lithium iron phosphate. While these compounds have their own advantages, this compound offers unique benefits, including:
Higher Energy Density: this compound-based sodium-ion batteries can achieve energy densities comparable to or exceeding those of lithium-ion batteries.
Safety: this compound’s chemical stability and non-flammable nature make it a safer alternative to some lithium-based compounds.
Cost-Effectiveness: The use of sodium, which is more abundant and less expensive than lithium, makes this compound-based batteries more cost-effective.
Similar Compounds
Some similar compounds include:
Lithium Cobalt Oxide: Commonly used in lithium-ion batteries, known for high energy density but with safety concerns.
Lithium Iron Phosphate: Known for its stability and safety, but with lower energy density compared to other lithium-based compounds.
Sodium Manganese Oxide: Another sodium-ion battery material with different electrochemical properties compared to this compound.
Eigenschaften
CAS-Nummer |
42482-68-8 |
|---|---|
Molekularformel |
C30H46O2 |
Molekulargewicht |
438.7 g/mol |
IUPAC-Name |
4,4,6a,6b,8a,11,12,14b-octamethyl-2,4a,5,6,6a,7,9,12,12a,13,14,14a-dodecahydro-1H-picene-3,8-dione |
InChI |
InChI=1S/C30H46O2/c1-18-11-14-28(6)24(32)17-30(8)20(25(28)19(18)2)9-10-22-27(5)15-13-23(31)26(3,4)21(27)12-16-29(22,30)7/h11,19-22,25H,9-10,12-17H2,1-8H3 |
InChI-Schlüssel |
JZDSIQGHBJTPKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2C3CCC4C5(CCC(=O)C(C5CCC4(C3(CC(=O)C2(CC=C1C)C)C)C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


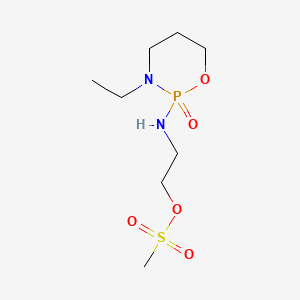
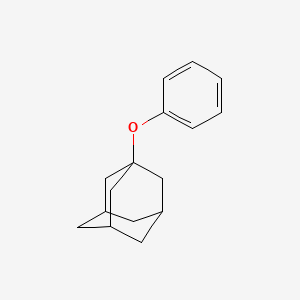
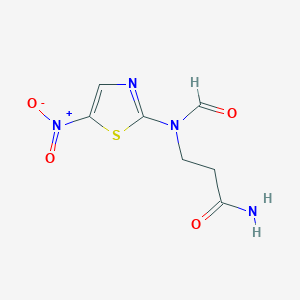

![5-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-N,N,2-trimethylbenzene-1-sulfonamide](/img/structure/B14670476.png)


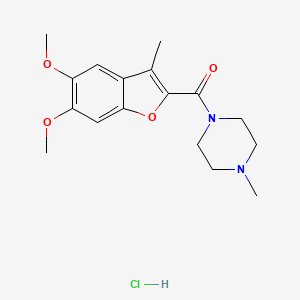
![5,7-Ditert-butyl-1-oxaspiro[2.5]octa-5,7-dien-4-one](/img/structure/B14670496.png)
![1,1'-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-methylpiperazine)](/img/structure/B14670500.png)

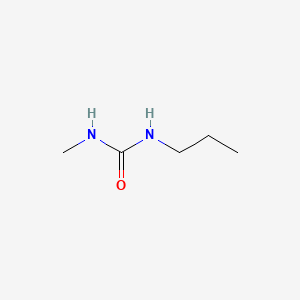
![5,7-Diethylpyrazolo[1,5-a]pyrimidine](/img/structure/B14670523.png)

